5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: is a nitrogen-containing heterocyclic compound. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and significant applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(2-methylcyclopropyl)-1H-pyrazole-5-carbaldehyde with guanidine in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrazolo[1,5-a]pyrimidine compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in chemical research .
Biology: In biological research, 5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development .
Medicine: The compound exhibits significant pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Its ability to interact with biological targets makes it a potential therapeutic agent for various diseases .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its applications include the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
Imidazo[1,2-a]pyrimidine: Another nitrogen-containing heterocycle with comparable pharmacological properties.
Triazolo[1,5-a]pyrimidine: Known for its antiviral and anticancer activities.
Uniqueness: 5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylcyclopropyl group enhances its stability and specificity in binding to molecular targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-methyl-2-(2-methylcyclopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H17N3/c1-7-5-9(7)10-6-11-12-8(2)3-4-14(11)13-10/h6-9,12H,3-5H2,1-2H3 |
InChI Key |
JJJBWHDSVQRDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=CC(=N2)C3CC3C)N1 |
Origin of Product |
United States |
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